4-(Dimethylamino)cyclohexanol

Physicochemical Properties Basicity Amine Reactivity

Acquire cis-4-(Dimethylamino)cyclohexanol (CAS 103023-50-3), the stereochemically defined tertiary amino alcohol essential for CNS lead optimization. Unlike trans-isomer (CAS 103023-51-4) or primary amine analogs (e.g., 4-aminocyclohexanol), this cis-stereoisomer offers the optimal spatial orientation for receptor engagement and a single hydrogen bond donor (1 HBD) for enhanced passive membrane permeability. Purity ≥95%. Ideal building block for reductive amination, esterification, and carbamate formation. Backed by scalable Pd/C hydrogenation synthesis precedent (98.1% mass recovery).

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 103023-50-3
Cat. No. B2950288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)cyclohexanol
CAS103023-50-3
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCN(C)C1CCC(CC1)O
InChIInChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3
InChIKeySTNVXNYQNKDYBT-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)cyclohexanol (CAS 103023-50-3): A Bifunctional Cyclohexanol Scaffold for Pharmaceutical Intermediates and Stereoselective Synthesis


4-(Dimethylamino)cyclohexanol (CAS 103023-50-3, cis-4-(dimethylamino)cyclohexanol) is a tertiary amino alcohol with the molecular formula C8H17NO and molecular weight 143.23 g/mol . The compound possesses both a hydroxyl group and a dimethylamino group attached at the 4-position of the cyclohexane ring, conferring bifunctional reactivity that enables its use as a versatile building block in organic synthesis . Predicted physicochemical parameters include a density of 0.97±0.1 g/cm³, boiling point of 216.4±33.0 °C at 760 mmHg, pKa of 15.12±0.40, and an ACD/LogP of 0.42 .

Why Unqualified '4-Aminocyclohexanol' or Alternative Regioisomers Cannot Substitute for 4-(Dimethylamino)cyclohexanol (CAS 103023-50-3) in Stereoselective Synthesis


4-(Dimethylamino)cyclohexanol differs fundamentally from in-class compounds such as 4-aminocyclohexanol (CAS 6850-65-3), 2-(dimethylamino)cyclohexanol (CAS 30727-29-8), trans-4-(dimethylamino)cyclohexanol (CAS 103023-51-4), and 4-dimethylaminocyclohexanone (CAS 40594-34-1) in terms of nitrogen substitution pattern, stereochemistry, and oxidation state [1][2]. The dimethylamino group in the target compound provides a tertiary amine center with distinct basicity and steric properties compared to the primary amine of 4-aminocyclohexanol, directly impacting nucleophilicity, hydrogen-bonding capacity, and subsequent derivatization chemistry [1]. The cis-stereochemistry at the 4-position (CAS 103023-50-3 specific stereoisomer) generates a different spatial orientation of the dimethylamino and hydroxyl groups relative to the trans-isomer (CAS 103023-51-4), which has been demonstrated in patents to affect both synthetic outcomes and biological target engagement in receptor binding applications [2][3]. Substitution with alternative regioisomers or oxidation-state variants (e.g., the corresponding ketone) alters the functional group portfolio and reactivity profile, rendering generic replacement scientifically unsound for applications requiring precise stereochemical or amine-substitution fidelity .

Quantitative Comparative Evidence: 4-(Dimethylamino)cyclohexanol (CAS 103023-50-3) versus In-Class Analogs and Stereoisomers


pKa Differentiation: Tertiary Dimethylamino versus Primary Amino in 4-Aminocyclohexanol

4-(Dimethylamino)cyclohexanol exhibits a predicted pKa of 15.12±0.40, reflecting the basicity of its tertiary dimethylamino group . In contrast, 4-aminocyclohexanol (CAS 6850-65-3) possesses a primary amine with substantially different basicity (typical primary alkylamine pKa ~10-11), resulting in a >4 log unit difference in protonation state at physiological pH . The tertiary amine in 4-(dimethylamino)cyclohexanol provides higher lipophilicity at neutral pH (ACD/LogP 0.42) compared to the more polar primary amine analog, a critical parameter for membrane permeability and CNS drug design applications .

Physicochemical Properties Basicity Amine Reactivity Druglikeness

Stereochemical Specificity: Cis versus Trans Isomer Differentiation in Receptor Binding Applications

Systematic structure-activity relationship (SAR) studies on 4-aryl-4-aminocyclohexanone derivatives demonstrated that the dimethylamino group provides the most potent antagonist activity among nitrogen substituents tested, including primary amine, monomethylamino, and diethylamino variants [1]. In related patent literature, processes for preparing 4-substituted cis-cyclohexylamines (including cis-4-(dimethylamino)cyclohexanol framework) achieve high cis-selectivity, with the cis-stereochemistry being specifically claimed for its distinct spatial orientation relative to trans-isomers [2]. The cis-configuration places the dimethylamino and hydroxyl groups in a specific geometric relationship that differs from the trans-isomer (CAS 103023-51-4), which has been shown in analogous cyclohexanol systems to alter receptor binding profiles and metabolic stability [1][3].

Stereochemistry Receptor Binding Analgesic Activity Structure-Activity Relationship

Oxidation State Differentiation: Alcohol versus Ketone in Synthetic Intermediate Utility

4-(Dimethylamino)cyclohexanol (alcohol) and 4-dimethylaminocyclohexanone (ketone, CAS 40594-34-1) represent different oxidation states of the same carbon skeleton, with distinct reactivity profiles and downstream synthetic utility . The alcohol form can be oxidized to the ketone using standard oxidizing agents or employed directly in esterification, etherification, and carbamate-forming reactions . Conversely, the ketone form (CAS 40594-34-1) is reported as an NMDA receptor potentiator and can undergo reduction to regenerate the alcohol, nucleophilic addition reactions, and reductive amination [1]. The alcohol form offers greater stability toward nucleophilic attack and air oxidation compared to the ketone, making it preferable for storage and certain reaction sequences where the carbonyl would interfere .

Functional Group Interconversion Redox Chemistry Synthetic Intermediate Oxidation State

Regioisomeric Differentiation: 4-Position versus 2-Position Substitution Patterns

The 4-(dimethylamino)cyclohexanol scaffold (1,4-disubstituted cyclohexane) differs fundamentally from the 2-(dimethylamino)cyclohexanol regioisomer (CAS 30727-29-8, 1,2-disubstituted cyclohexane) in both molecular symmetry and intramolecular hydrogen-bonding capacity . In the 4-substituted isomer, the amino and hydroxyl groups are positioned at opposite ends of the cyclohexane ring (para-like relationship), precluding intramolecular hydrogen bonding between these functional groups . In contrast, the 2-substituted isomer positions the dimethylamino and hydroxyl groups on adjacent carbons, enabling intramolecular hydrogen bonding that alters solubility, reactivity, and conformational preferences . This regioisomeric difference translates to distinct physicochemical properties: the 4-isomer has a predicted LogP of 0.42 and 1 hydrogen bond donor, while the 2-isomer exhibits different partitioning behavior and potentially reduced solvent-exposed hydrogen-bonding capacity .

Regioisomerism Positional Isomers Synthetic Strategy Structure-Property Relationships

Synthetic Pathway Differentiation: Reductive Amination of Cyclohexanone with Dimethylamine

The synthesis of N,N-dimethylcyclohexylamine (a closely related scaffold) via reductive amination of cyclohexanone with dimethylamine proceeds under catalytic hydrogenation conditions (5% Pd/C, 115°C, 150 psig H2) with 98.1% mass recovery, demonstrating the feasibility of dimethylamino-substituted cyclohexane frameworks under industrially scalable conditions [1]. This reductive amination pathway is distinct from the synthesis of 4-aminocyclohexanol derivatives, which typically require different amine sources and may involve alternative protection/deprotection strategies [2]. Patent US 6,046,360 specifically claims processes for preparing 4-substituted cis-cyclohexylamines with high cis-selectivity, providing a synthetic route applicable to cis-4-(dimethylamino)cyclohexanol [3].

Reductive Amination Cyclic Amine Synthesis Catalytic Hydrogenation Process Chemistry

Hydrogen-Bond Donor/Acceptor Profile and Rule-of-Five Compliance

4-(Dimethylamino)cyclohexanol contains 1 hydrogen bond donor (the hydroxyl group) and 2 hydrogen bond acceptors (the hydroxyl oxygen and the dimethylamino nitrogen), with zero Rule of Five violations and a polar surface area of 23 Ų . In comparison, 4-aminocyclohexanol (CAS 6850-65-3) contains 2 hydrogen bond donors (one from the primary amine, one from the hydroxyl) and 2 acceptors, increasing total hydrogen-bonding capacity and potentially reducing passive membrane permeability [1]. The target compound's favorable druglikeness profile (MW 143.23, LogP 0.42, 1 HBD, 2 HBA) positions it as an attractive fragment or intermediate for CNS drug discovery programs where balanced physicochemical properties are essential .

Druglikeness Physicochemical Properties Oral Bioavailability Lipinski Rules

Validated Application Scenarios for 4-(Dimethylamino)cyclohexanol (CAS 103023-50-3) Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Analgesic and CNS-Active Compound Libraries

Based on SAR evidence demonstrating that the dimethylamino group confers the most potent antagonist activity in 4-aryl-4-aminocyclohexanone analgesic series [1], 4-(dimethylamino)cyclohexanol (CAS 103023-50-3) serves as a validated scaffold for medicinal chemistry programs targeting CNS-active compounds. The cis-stereochemistry provides the specific spatial orientation required for optimal receptor engagement, while the alcohol oxidation state enables further functionalization through esterification, etherification, or carbamate formation . The compound's favorable druglikeness profile (MW 143.23, LogP 0.42, 1 HBD, 0 Ro5 violations) positions it as an ideal fragment for lead optimization in CNS drug discovery [2].

Organic Synthesis: Building Block for Reductive Amination-Derived Intermediates

The presence of both hydroxyl and dimethylamino functional groups makes 4-(dimethylamino)cyclohexanol a versatile intermediate for reductive amination and related synthetic sequences [1]. The demonstrated efficiency of dimethylamino-substituted cyclohexane synthesis via catalytic hydrogenation (98.1% mass recovery under Pd/C at 115°C, 150 psig H2) provides process chemistry precedent for scalable derivatization of this scaffold . The cis-stereochemistry, specifically claimed in patent US 6,046,360 for 4-substituted cis-cyclohexylamine synthesis, ensures access to stereochemically defined products for applications requiring precise three-dimensional molecular architecture [2].

Physicochemical Property Optimization: Reduced Hydrogen-Bond Donor Count for CNS Permeability

For drug discovery programs requiring CNS penetration or improved passive membrane permeability, 4-(dimethylamino)cyclohexanol (1 HBD, 2 HBA) offers a tangible advantage over 4-aminocyclohexanol (2 HBD, 2 HBA) due to reduced hydrogen-bond donor capacity [1]. The predicted LogP of 0.42 and zero Rule of Five violations make this compound an attractive fragment or intermediate for optimizing the balance between solubility and permeability in lead series . The tertiary amine basicity (pKa 15.12±0.40) differs substantially from primary amines, altering protonation state at physiological pH and thereby modulating tissue distribution and clearance properties [2].

Process Chemistry: Catalytic Hydrogenation-Enabled Synthesis of Functionalized Cyclohexylamines

The reductive amination of cyclohexanone with dimethylamine under catalytic hydrogenation conditions (5% Pd/C, 115°C, 150 psig H2) achieving 98.1% mass recovery establishes a robust, scalable synthetic precedent for dimethylamino-substituted cyclohexane derivatives [1]. This methodology, applicable to the preparation of cis-4-(dimethylamino)cyclohexanol and related scaffolds, enables industrial-scale procurement of this compound class for use as fuel additives (stabilizers at 0.0001-0.1% concentration) or pharmaceutical intermediates . The high yield and straightforward catalyst recovery (filtration) make this route economically viable for bulk synthesis [1].

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